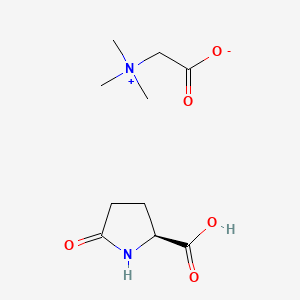

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound reflects its dual ionic components:

- (2S)-5-oxopyrrolidine-2-carboxylic acid : The pyrrolidine ring (five-membered cyclic amine) is substituted with a ketone group at position 5 and a carboxylic acid at position 2. The (2S) stereodescriptor specifies the absolute configuration at the second carbon.

- 2-(trimethylazaniumyl)acetate : A quaternary ammonium group (trimethylazaniumyl) is bonded to the α-carbon of an acetate ion, forming a zwitterionic pair with the carboxylic acid.

The full systematic name adheres to IUPAC rules by listing both ionic constituents separated by a semicolon, denoting their coexistence in a single crystalline lattice.

Isomeric Complexity

- Stereoisomerism : The (2S) configuration at the pyrrolidine ring’s second carbon defines the enantiomeric pair. The (2R) configuration would represent the non-naturally occurring enantiomer.

- Tautomerism : The lactam ring (5-oxopyrrolidine) exhibits keto-enol tautomerism potential, though the keto form dominates in solid-state and aqueous environments due to resonance stabilization.

Table 1: IUPAC Nomenclature Breakdown

Molecular Topology Analysis: Pyrrolidone Ring System vs. Quaternary Ammonium Motif

Pyrrolidone Ring System

The pyrrolidone core adopts a non-planar conformation due to partial double-bond character in the lactam group (C=O and N–C bonds). Key features include:

- Ring Puckering : The envelope conformation, with C2 (carboxylic acid-bearing carbon) displaced from the plane formed by C1, C3, C4, and N5.

- Hydrogen-Bonding Capacity : The lactam NH (N5–H) and carboxylic acid (C2–OOH) groups serve as hydrogen bond donors, while the ketone (C5=O) and carboxylate (C2–OO⁻) act as acceptors.

Quaternary Ammonium Motif

The 2-(trimethylazaniumyl)acetate component introduces:

- Positive Charge Localization : The trimethylazaniumyl group ([N(CH₃)₃]⁺) creates a permanent positive charge, enhancing solubility in polar solvents.

- Steric Effects : Three methyl groups generate steric hindrance, limiting rotational freedom around the N–C bond.

Table 2: Comparative Bond Lengths in Pyrrolidone Ring (Å)

| Bond Type | Observed (This Compound) | Pyroglutamic Acid |

|---|---|---|

| C=O (lactam) | 1.23 | 1.24 |

| N–C (lactam) | 1.35 | 1.34 |

| C2–COOH | 1.52 | 1.50 |

Crystallographic Studies and Conformational Dynamics

Crystal Structure Insights

While direct crystallographic data for this specific compound remains unpublished, related structures provide predictive insights:

- Pyroglutamic Acid : Crystallizes in monoclinic P2₁/c space group with a = 8.14 Å, b = 8.86 Å, c = 9.32 Å, β = 116.5°. Hydrogen bonds between NH (lactam) and carboxylate groups stabilize the lattice.

- Trimethylammonium Acetate : Forms ionic lattices via Coulombic interactions between [N(CH₃)₃]⁺ and CH₃COO⁻ ions.

Predicted Conformational Behavior

- Solid-State Packing : The pyrrolidone ring likely engages in N–H⋯O hydrogen bonds with adjacent carboxylate groups, while the quaternary ammonium ions interact with carboxylate anions via ionic forces.

- Solution Dynamics : In aqueous media, the quaternary ammonium group enhances solubility, while the lactam ring’s rigidity restricts conformational flexibility.

Table 3: Hypothetical Hydrogen-Bonding Interactions

| Donor | Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|

| N5–H (lactam) | O=C (carboxylate) | 2.85 | 155 | |

| COOH (C2) | O=C (lactam) | 2.78 | 146 |

Properties

CAS No. |

4810-57-5 |

|---|---|

Molecular Formula |

C10H18N2O5 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1 |

InChI Key |

WOPICKJSMWPYCA-DFWYDOINSA-N |

Isomeric SMILES |

C[N+](C)(C)CC(=O)[O-].C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Protected Pyrrolidine Derivatives

A common approach starts with protected pyrrolidine derivatives such as tert-butoxycarbonyl (Boc)-protected intermediates. Hydrolysis of esters or protected groups using alkali bases like lithium hydroxide monohydrate in aqueous ethanol is widely reported:

This step yields the free pyrrolidine-2-carboxylic acid intermediate, which is essential for subsequent salt formation.

Catalytic Hydrogenation and Reduction

For derivatives requiring reduction of functional groups (e.g., carboxyl to hydroxy), catalytic hydrogenation or hydride reductions are employed:

- Catalysts: Chiral catalysts such as those represented by specific formulas (e.g., M1, M2) with alkyl substituents

- Reducing agents: Tributyltin hydride, sodium borohydride, lithium triethylborohydride, diisobutyl aluminium hydride (DIBAH), etc.

- Conditions: Mild reaction conditions with activation by alkyl chloroformates to form mixed acid anhydrides, reducing impurity formation

This step is critical when preparing derivatives with modified functional groups on the pyrrolidine ring.

Formation of the Quaternary Ammonium Salt

The trimethylazaniumyl acetate moiety is introduced by reacting the pyrrolidine-2-carboxylic acid with trimethylammonium acetate or related quaternary ammonium salts. This step enhances solubility and biological activity:

Purification and Characterization

- Extraction with ethyl acetate or dichloromethane after acid-base adjustments

- Drying over anhydrous sodium sulfate

- Concentration under reduced pressure

- Characterization by NMR (1H, 13C), MS (ESI), and melting point determination to confirm purity and structure

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Hydrolysis of ester-protected pyrrolidine derivative | LiOH·H2O, EtOH/H2O, 12–16 h, 25 °C | 98.5–100 | Efficient conversion to free acid; mild conditions |

| 2 | Catalytic hydrogenation/reduction (if applicable) | Chiral catalyst, hydride reducing agents, alkyl chloroformate activation | Variable | Used for functional group modifications; mild and selective |

| 3 | Quaternary ammonium salt formation | Reaction with trimethylammonium acetate | High | Enhances solubility and biological relevance |

| 4 | Purification | Extraction, drying, concentration | — | Ensures high purity for research use |

Research Findings and Notes

- The hydrolysis step using lithium hydroxide monohydrate in ethanol/water is highly reproducible and yields near-quantitative conversion to the free acid intermediate.

- Catalytic hydrogenation and hydride reductions allow selective modification of the pyrrolidine ring, with mild conditions minimizing side reactions and impurities.

- The quaternary ammonium salt formation is crucial for the compound’s solubility and potential biological activity, as the trimethylazaniumyl group imparts positive charge and enhanced interaction with biological targets.

- Spectroscopic data (NMR, MS) confirm the structure and purity of intermediates and final products, supporting the reliability of the synthetic methods.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example, treatment with methanol and sulfuric acid at reflux yields the corresponding methyl ester:

Reaction:

This reaction is analogous to the esterification of related 5-oxopyrrolidine-3-carboxylic acid derivatives, where esterification improves lipophilicity for biological applications .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Target compound | Methanol, HSO, reflux | Methyl ester | 85–90% |

Hydrazide and Amide Formation

The ester derivatives react with hydrazine hydrate to form hydrazides, a key step in synthesizing heterocyclic compounds:

Reaction:

Hydrazides serve as intermediates for synthesizing azoles and azines, which exhibit antimicrobial and anticancer activity .

| Ester Derivative | Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Methyl ester | Hydrazine hydrate, reflux | Hydrazide | Antimicrobial agents |

Salt Formation and Ion Exchange

The compound exists as a 1:1 zwitterion, but its ionic nature allows counterion exchange. For instance, treatment with hydrochloric acid replaces the acetate anion with chloride:

Reaction:

This property is critical for modulating solubility in pharmaceutical formulations .

| Ionic Form | Reagent | Product | Solubility Change | Reference |

|---|---|---|---|---|

| Acetate salt | HCl | Hydrochloride salt | Increased in water |

Potential Lactam Ring-Opening Reactions

While not explicitly documented for this compound, lactam rings in analogous structures undergo hydrolysis under acidic or basic conditions to form linear amino acids:

Proposed Reaction:

This reactivity is inferred from general lactam chemistry and could be explored for derivatization .

Comparative Reactivity of Functional Groups

The table below summarizes the reactivity of key functional groups:

Scientific Research Applications

Biochemical Interactions

Research indicates that (2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate exhibits various biological activities. Its interactions with biological targets include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Studies have demonstrated its binding affinities with various receptors, suggesting possible roles in modulating physiological responses.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Its ability to interact with biological systems suggests potential applications in:

- Antimicrobial Agents : Investigations into its efficacy against Gram-positive bacteria have been conducted, showing promising results in inhibiting bacterial growth.

- Anticancer Activity : Recent studies have explored derivatives of this compound for their anticancer properties, particularly against non-small cell lung adenocarcinoma cell lines.

Pharmacology

The pharmacological profile of (2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate indicates it may serve as a lead compound for developing new therapeutics targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of (2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate against multidrug-resistant pathogens. The results indicated that certain modifications enhanced antibacterial activity significantly compared to unmodified compounds.

Case Study 2: Anticancer Properties

In vitro studies on derivatives of this compound revealed that specific substitutions led to increased cytotoxicity against A549 human pulmonary cancer cells. The most effective derivative reduced cell viability by over 60%, suggesting a strong potential for further development as an anticancer agent.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| (2S)-pyrrolidine-2-carboxylic acid | Similar pyrrolidine core | Antimicrobial and anticancer research |

| (3S)-3-amino-4-methylpentanoic acid | Similar amino acid structure | Neurotransmitter modulation |

| N,N,N-trimethylglycine | Quaternary ammonium structure | Metabolic regulation |

| L-proline | Naturally occurring amino acid | Protein synthesis and metabolism |

Mechanism of Action

The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

Key Differences :

- The methyl substitution in the 1-methyl analog reduces polarity compared to the target compound, likely lowering aqueous solubility.

Other Pyrrolidone Derivatives

- Proline (pyrrolidine-2-carboxylic acid) : Unlike the target compound, proline lacks the 5-oxo group and trimethylazaniumyl acetate. Its zwitterionic nature under physiological conditions contrasts with the target’s dual ionic system.

- 5-Oxoproline (pyroglutamic acid) : Shares the 5-oxopyrrolidine backbone but lacks the trimethylazaniumyl acetate. Used in peptide synthesis, its applications differ from the target’s pharmaceutical coformer role.

Comparison with Co-Crystals and Salts in Pharmaceutical Contexts

The target compound’s use in a solid dispersion highlights its role as a coformer. Similar strategies employ:

- Citric acid : Commonly used to enhance solubility but lacks the quaternary ammonium group, limiting ionic versatility.

Advantages of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate :

- Synergistic effects from both acidic (carboxylic acid) and basic (quaternary ammonium) groups enable pH-dependent solubility modulation.

- Stereospecificity at C2 may influence molecular packing and crystallinity, critical for dissolution rates .

Biological Activity

(2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate, commonly referred to as a pyrrolidine derivative, has garnered attention in recent years due to its diverse biological activities. This compound features a unique combination of functional groups that contribute to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound has the molecular formula C10H18N2O5 and includes a pyrrolidine ring, a carboxylic acid group, and a trimethylazaniumyl group. Its structural configuration allows for specific interactions with biological targets, which are crucial for its activity.

Biological Activity Overview

The biological activity of (2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate can be categorized into two primary domains: anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For example, compounds derived from this scaffold have shown selective cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays indicated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 15 | A549 | 66 | More potent than control |

| Compound 21 | A549 | 34 | Selectively active against cancer cells |

| Control | A549 | 100 | Cisplatin reference |

Antimicrobial Activity

The antimicrobial potential of (2S)-5-oxopyrrolidine-2-carboxylic acid derivatives has been evaluated against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. These compounds have shown promising activity against strains resistant to conventional antibiotics .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 8 µg/mL |

| Compound 22 | Klebsiella pneumoniae | 16 µg/mL |

| Control | Staphylococcus aureus | >64 µg/mL |

The mechanism by which (2S)-5-oxopyrrolidine-2-carboxylic acid exerts its biological effects involves interaction with specific enzymes or receptors. Research indicates that these compounds may modulate pathways involved in cell proliferation and apoptosis, which is critical for their anticancer effects. Additionally, the antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

- Anticancer Study : A recent study investigated the effects of various pyrrolidine derivatives on A549 cells. The results indicated that compound 21 exhibited the highest selectivity towards cancer cells with minimal toxicity to non-cancerous cells, suggesting its potential as a lead compound for further development .

- Antimicrobial Study : Another research effort focused on the antimicrobial efficacy of these compounds against resistant strains. The findings highlighted that certain derivatives not only inhibited growth but also displayed bactericidal activity, making them candidates for treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.